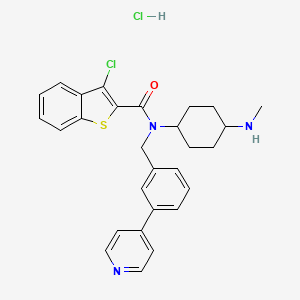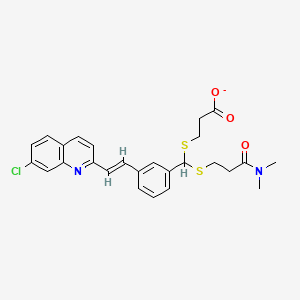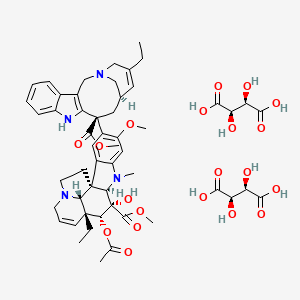![molecular formula C20H24O10 B10768325 (1S,3S,6S,8R,10S,12S,13R,16R,17S)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10768325.png)
(1S,3S,6S,8R,10S,12S,13R,16R,17S)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a potent antagonist of platelet-activating factor, a phospholipid that plays a significant role in various inflammatory and allergic reactions . BN52021 has been extensively studied for its potential therapeutic applications due to its ability to modulate various biological pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BN52021 involves several steps, starting from the extraction of Ginkgo biloba leaves. The leaves are subjected to solvent extraction to obtain a crude extract, which is then purified using chromatographic techniques to isolate BN52021 . The synthetic route typically involves the following steps:
Extraction: Ginkgo biloba leaves are extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using column chromatography to isolate BN52021.
Crystallization: The purified compound is crystallized to obtain BN52021 in its pure form.
Industrial Production Methods
Industrial production of BN52021 follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract Ginkgo biloba leaves.
Purification: Employing large-scale chromatographic techniques for purification.
Crystallization: Utilizing industrial crystallizers to obtain pure BN52021.
Analyse Chemischer Reaktionen
Types of Reactions
BN52021 undergoes various chemical reactions, including:
Oxidation: BN52021 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BN52021 into reduced forms with different biological activities.
Substitution: BN52021 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of BN52021, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
BN52021 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemistry of terpene lactones.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and allergic conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
BN52021 exerts its effects by antagonizing the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor to its receptor, thereby blocking the downstream signaling pathways involved in inflammation and allergic reactions . BN52021 also selectively inhibits glycine-gated chloride channels in a non-competitive and voltage-dependent manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ginkgolide A: Another terpene lactone from Ginkgo biloba with similar platelet-activating factor antagonistic properties.
Ginkgolide C: Similar to BN52021 but with different structural features and biological activities.
Uniqueness
BN52021 is unique due to its selective inhibition of glycine-gated chloride channels and its potent antagonistic effects on platelet-activating factor. This makes it a valuable compound for studying the mechanisms of inflammation and developing therapeutic agents for related conditions .
Eigenschaften
Molekularformel |
C20H24O10 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(1S,3S,6S,8R,10S,12S,13R,16R,17S)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17?,18?,19-,20-/m0/s1 |
InChI-Schlüssel |
SQOJOAFXDQDRGF-XNXYKEENSA-N |
Isomerische SMILES |
C[C@H]1C(=O)O[C@H]2[C@@]1([C@]34C(=O)O[C@@H]5C3([C@@H]2O)C6([C@H](C5)C(C)(C)C)[C@@H](C(=O)O[C@@H]6O4)O)O |
Kanonische SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B10768242.png)
![7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768254.png)


![(E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768264.png)
![methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B10768270.png)
![N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B10768274.png)

![7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768289.png)

![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B10768303.png)
![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B10768311.png)
![2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10768333.png)
![N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride](/img/structure/B10768339.png)